molecular formula C20H16ClFN2O2 B2940081 1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946355-45-9

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2940081
CAS RN: 946355-45-9
M. Wt: 370.81
InChI Key: XFWZRFIPEJTROO-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor that is widely used in scientific research. This compound is known for its ability to block the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is involved in the transport of chloride ions across cell membranes. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve abnormal ion transport.

Scientific Research Applications

Stimulator of Interferon Genes (STING) Agonist

This compound has been identified as a potential STING agonist. STING is a critical component of the innate immune system, and agonists can activate immune responses against cancer cells. The binding of F2743-0592 to the STING receptor could potentially be used to develop new cancer immunotherapies .

Anti-Inflammatory Applications

Similar compounds have shown anti-inflammatory properties, suggesting that F2743-0592 could be evaluated for its efficacy in reducing inflammation. This could have implications for the treatment of chronic inflammatory diseases .

Analgesic Potential

Given the structural similarity to other compounds with analgesic properties, F2743-0592 may serve as a lead compound in the development of new painkillers that offer relief without the risk of gastro-ulceration effects .

Nonlinear Optical Material Research

Fluorinated compounds, like the structural analogs of F2743-0592, have been studied for their potential as nonlinear optical materials due to their favorable electronic properties. This could lead to advancements in photonics and telecommunications .

Synthetic Intermediate

The chloro and fluoro substituents on the aromatic ring make F2743-0592 a valuable synthetic intermediate. It could be used in the synthesis of more complex molecules for pharmaceuticals or materials science .

Molecular Probes for Biological Studies

Compounds with similar structures have been used as molecular probes to study biological pathways and protein interactions. F2743-0592 could be tagged with fluorescent markers to visualize cellular processes .

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2/c1-13-6-2-3-10-18(13)23-19(25)14-7-5-11-24(20(14)26)12-15-16(21)8-4-9-17(15)22/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWZRFIPEJTROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide

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